![molecular formula C13H9BrClNO B12541979 2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one CAS No. 142978-14-1](/img/structure/B12541979.png)
2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a pyridinyl group attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Brom-1-[6-(2-Chlorphenyl)pyridin-2-yl]ethan-1-on beinhaltet typischerweise die Bromierung von 1-[6-(2-Chlorphenyl)pyridin-2-yl]ethan-1-on. Die Reaktion wird mit Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) in Gegenwart eines Lösungsmittels wie Dichlormethan durchgeführt. Die Reaktionsbedingungen umfassen in der Regel die Einhaltung der Temperatur bei Raumtemperatur oder leicht erhöhten Temperaturen, um eine vollständige Bromierung zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 2-Brom-1-[6-(2-Chlorphenyl)pyridin-2-yl]ethan-1-on großtechnische Bromierungsprozesse unter Verwendung automatisierter Reaktoren umfassen. Die Verwendung von kontinuierlichen Durchflussreaktoren kann die Effizienz und Ausbeute des Produkts verbessern. Die Reaktionsparameter wie Temperatur, Druck und Konzentration der Reagenzien werden sorgfältig gesteuert, um den Produktionsprozess zu optimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Brom-1-[6-(2-Chlorphenyl)pyridin-2-yl]ethan-1-on durchläuft verschiedene chemische Reaktionen, darunter:
Nucleophile Substitution: Das Bromatom kann durch Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Reduktion: Die Carbonylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, um Carbonsäuren oder andere oxidierte Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiocyanat oder primäre Amine in Lösungsmitteln wie Ethanol oder Acetonitril.
Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.
Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren oder basischen Bedingungen.
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Bildung von substituierten Ethanonderivaten.
Reduktion: Bildung von 2-Brom-1-[6-(2-Chlorphenyl)pyridin-2-yl]ethanol.
Oxidation: Bildung von 2-Brom-1-[6-(2-Chlorphenyl)pyridin-2-yl]ethansäure.
Wissenschaftliche Forschungsanwendungen
2-Brom-1-[6-(2-Chlorphenyl)pyridin-2-yl]ethan-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Wird auf seinen potenziellen Einsatz bei der Medikamentenentwicklung und als Pharmakophor in der pharmazeutischen Chemie untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Brom-1-[6-(2-Chlorphenyl)pyridin-2-yl]ethan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Bromatom und die Carbonylgruppe spielen eine entscheidende Rolle bei seiner Reaktivität. Die Verbindung kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder Enzymen eingehen, was zu einer Hemmung oder Modifikation ihrer Aktivität führt. Die Pyridinyl- und Chlorphenylgruppen tragen zur Bindungsaffinität und Spezifität der Verbindung gegenüber ihren Zielstrukturen bei.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridinyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Brom-1-(2-Chlorphenyl)ethanon
- 2-Brom-1-(4-Chlorphenyl)ethanon
- 2-Brom-1-(2,4-Dichlorphenyl)ethanon
Einzigartigkeit
2-Brom-1-[6-(2-Chlorphenyl)pyridin-2-yl]ethan-1-on ist aufgrund des Vorhandenseins der Pyridinylgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
142978-14-1 |
|---|---|
Molekularformel |
C13H9BrClNO |
Molekulargewicht |
310.57 g/mol |
IUPAC-Name |
2-bromo-1-[6-(2-chlorophenyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C13H9BrClNO/c14-8-13(17)12-7-3-6-11(16-12)9-4-1-2-5-10(9)15/h1-7H,8H2 |
InChI-Schlüssel |
MXFABHNUCAUZOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


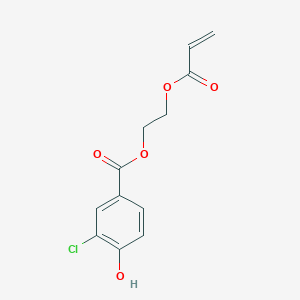
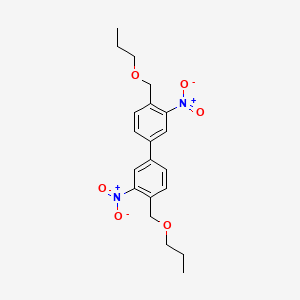

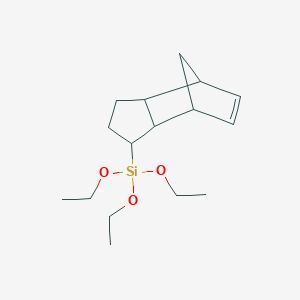


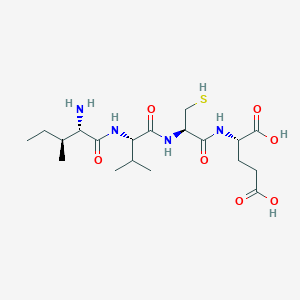
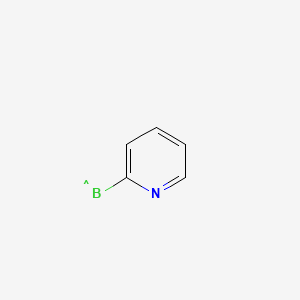
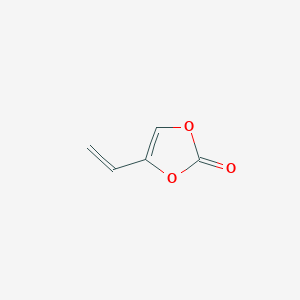
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)
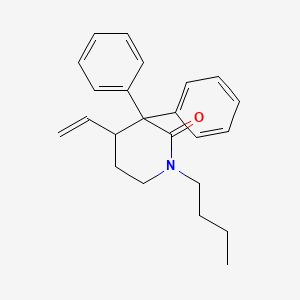
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
